molecular formula C37H38N6Si2 B12575582 Bis[tris(phenylamino)silyl]methane CAS No. 193748-21-9

Bis[tris(phenylamino)silyl]methane

Cat. No.: B12575582
CAS No.: 193748-21-9
M. Wt: 622.9 g/mol
InChI Key: ROZKLJHQHKEIMD-UHFFFAOYSA-N
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Description

Bis[tris(phenylamino)silyl]methane is an organosilicon compound characterized by the presence of three phenylamino groups attached to silicon atoms, which are further connected to a central methane unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[tris(phenylamino)silyl]methane typically involves the reaction of bis(trichlorosilyl)methane with lithiated aniline. This reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{(Cl}_3\text{Si)}_2\text{CH}_2 + 3 \text{LiC}_6\text{H}_5\text{NH}_2 \rightarrow \text{(PhNH}_2\text{Si)}_3\text{CH}_2 + 3 \text{LiCl} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis[tris(phenylamino)silyl]methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silyl hydrides.

    Substitution: The phenylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silyl hydrides.

    Substitution: Various substituted silyl derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[tris(phenylamino)silyl]methane has found applications in several scientific research areas:

    Chemistry: Used as a precursor for the synthesis of advanced materials and organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Bis[tris(phenylamino)silyl]methane involves its interaction with various molecular targets and pathways. The phenylamino groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability. Additionally, the silicon atoms provide unique electronic properties that can be exploited in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Tris(trimethylsilyl)methane
  • Tris(dimethylsilyl)methane
  • Tris(dimethylphenylsilyl)methane

Comparison

Bis[tris(phenylamino)silyl]methane is unique due to the presence of phenylamino groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

193748-21-9

Molecular Formula

C37H38N6Si2

Molecular Weight

622.9 g/mol

IUPAC Name

N-[dianilino(trianilinosilylmethyl)silyl]aniline

InChI

InChI=1S/C37H38N6Si2/c1-7-19-32(20-8-1)38-44(39-33-21-9-2-10-22-33,40-34-23-11-3-12-24-34)31-45(41-35-25-13-4-14-26-35,42-36-27-15-5-16-28-36)43-37-29-17-6-18-30-37/h1-30,38-43H,31H2

InChI Key

ROZKLJHQHKEIMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N[Si](C[Si](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4)(NC5=CC=CC=C5)NC6=CC=CC=C6

Origin of Product

United States

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